m-Tolyloxyacetonitrile

Overview

Description

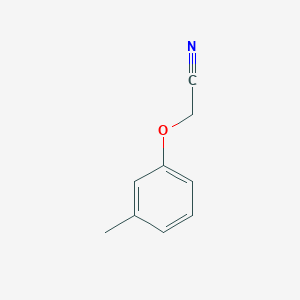

m-Tolyloxyacetonitrile (CAS No. 50635-22-8) is a nitrile-containing aromatic ether with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. Structurally, it consists of a methyl-substituted phenyl group (m-tolyl) linked via an ether oxygen to an acetonitrile moiety. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules, owing to its reactive nitrile group and aromatic stability . Its commercial availability at 97% purity underscores its industrial relevance, with applications spanning drug discovery and specialty chemical manufacturing .

Preparation Methods

m-Tolyloxyacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of m-cresol with bromoacetonitrile. This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetone . The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

m-Tolyloxyacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

m-Tolyloxyacetonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and as a probe to study enzyme-catalyzed reactions.

Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of m-Tolyloxyacetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The nitrile group in this compound can also participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Key structural analogs of m-Tolyloxyacetonitrile include nitrile-containing aryl ethers and heterocyclic derivatives. Below is a comparative analysis based on molecular properties, synthesis, and applications:

Table 1: Comparative Data for this compound and Analogues

Key Differences and Implications

Functional Group Diversity: this compound’s nitrile group enables reactions like hydrolysis to carboxylic acids or coupling reactions, distinguishing it from oxazole derivatives (e.g., 2-phenyl-5-γ-tolyloxazole), which exhibit ring-specific reactivity, such as electrophilic substitution or coordination chemistry .

Physical Properties :

- The oxazole derivatives reported in historical studies (e.g., 2-phenyl-5-γ-tolyloxazole) exhibit higher melting points (81–187°C) compared to this compound, likely due to crystalline packing enhanced by the heterocyclic ring .

- Branched analogs like 4-iso-Butoxybenzonitrile demonstrate marginally higher purity (98%) in commercial supplies, suggesting differences in synthetic optimization or stability .

Applications: this compound’s role as a pharmaceutical intermediate contrasts with oxazole derivatives, which are often explored for their biological activity (e.g., antimicrobial or anti-inflammatory properties) .

Biological Activity

m-Tolyloxyacetonitrile (m-TACN) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of m-TACN, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tolyloxy group attached to an acetonitrile moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

The biological activity of m-TACN is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that m-TACN can inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : There is evidence that m-TACN may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anti-cancer agent.

Pharmacological Properties

Table 1 summarizes the pharmacological properties of m-TACN based on available research findings.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Cytotoxicity | IC50 values vary across different cell lines |

| Antimicrobial Activity | Effective against selected bacterial strains |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of m-TACN, it was found to exhibit significant bacteriostatic effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on human cancer cell lines revealed that m-TACN had an IC50 value of approximately 15 µM against breast cancer cells (MCF-7). This suggests that m-TACN may possess selective cytotoxic properties, warranting further investigation into its mechanism of action.

Case Study 3: Anti-inflammatory Effects

Research exploring the anti-inflammatory effects of m-TACN demonstrated a reduction in TNF-α levels in vitro. The compound was able to decrease inflammation markers by approximately 40% at a concentration of 10 µM, highlighting its potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name |

2-(3-methylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUCKOJKXSCVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574202 | |

| Record name | (3-Methylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50635-22-8 | |

| Record name | 2-(3-Methylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.